molecular formula C9H6ClN3O B14593465 3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine CAS No. 61178-01-6

3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine

Cat. No.: B14593465
CAS No.: 61178-01-6
M. Wt: 207.61 g/mol
InChI Key: HUOMCMQOJUBCLM-UHFFFAOYSA-N
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Description

3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-R-5-chloro-1,2,4-triazoles with nucleophiles such as water or ammonia, leading to the formation of the triazine ring . The reaction conditions often include the use of aqueous alkali or acidic environments to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as water, ammonia, and alkoxides.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can have different functional groups and properties depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cellular processes, contributing to its anticancer and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazines such as:

Uniqueness

3-Chloro-2-oxo-5-phenyl-1,2lambda~5~,4-triazine is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activities

Properties

CAS No.

61178-01-6

Molecular Formula

C9H6ClN3O

Molecular Weight

207.61 g/mol

IUPAC Name

3-chloro-2-oxido-5-phenyl-1,2,4-triazin-2-ium

InChI

InChI=1S/C9H6ClN3O/c10-9-12-8(6-11-13(9)14)7-4-2-1-3-5-7/h1-6H

InChI Key

HUOMCMQOJUBCLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=[N+](C(=N2)Cl)[O-]

Origin of Product

United States

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